molecular formula C14H14FN3OS B8616955 N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

Cat. No.: B8616955
M. Wt: 291.35 g/mol
InChI Key: KPYIEEXHTLUCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C14H14FN3OS and its molecular weight is 291.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14FN3OS

Molecular Weight

291.35 g/mol

IUPAC Name

N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide

InChI

InChI=1S/C14H14FN3OS/c15-11-8-4-3-7-10(11)12(19)16-14-18-17-13(20-14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,18,19)

InChI Key

KPYIEEXHTLUCNT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 20 ml scintillation vial was added 2-fluorobenzoic acid (845 mg, 5.0 mmol) and commercially available 5-cyclopentyl-1,3,4-thiadiazol-2-amine (intermediate 49) (700 mg, 5.0 mmol). To this was added EDC (960 mg, 5 0 mmol) and HOAt (675 mg, 5.0 mmol) followed by 25 ml DCM. The reaction mixture was stirred with a Teflon covered magnetic stir-bar at room temperature for overnight. The product was collected by ethyl acetate and 5% HCl solution work up, and then to purified by column (CH3OH/DCM, 1-10% gradient system), yielding N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-fluorobenzamide (0.61 g, 42%) as solid.
Quantity
845 mg
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
960 mg
Type
reactant
Reaction Step Two
Name
Quantity
675 mg
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

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